![molecular formula C12H11NO3S B7754235 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR](/img/structure/B7754235.png)
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR
Overview
Description
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, also known as AldrichCPR, is a chemical compound with the empirical formula C12H11NO3S and a molecular weight of 249.29 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its solid form and specific structural features, including a chromen-7-yl group and an ethanethioamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with ethanethioamide. One reported method includes the activation of the carboxylic acid with N,N’-carbonyldiimidazole, followed by esterification . The reaction typically occurs under mild conditions, often at ambient temperature, and may involve solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted chromen-7-yl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives, including AldrichCPR, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Coumarins are known for their antimicrobial activities against a range of pathogens. AldrichCPR has been evaluated for its effectiveness against bacteria and fungi, demonstrating potential as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes contributes to its efficacy .
Anti-inflammatory Effects
AldrichCPR has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and inflammation. Its interaction with specific enzymes can provide insights into the development of novel therapeutic agents .
Mechanistic Studies
AldrichCPR serves as a valuable tool in mechanistic studies aimed at understanding the biological pathways influenced by coumarin derivatives. This includes investigations into their effects on cellular signaling pathways and gene expression profiles .
Development of Fluorescent Dyes
Due to its unique chromophore structure, AldrichCPR is being explored for use in developing fluorescent dyes for biological imaging applications. Its photostability and brightness make it suitable for labeling biomolecules in live-cell imaging .
Photoactive Materials
The compound's photochemical properties allow it to be incorporated into photoactive materials used in organic electronics and photovoltaic devices. Research is ongoing to optimize its performance in these applications.
Synthesis and Characterization
The synthesis of AldrichCPR typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethanethioamide under specific conditions to yield the desired compound with high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves its interaction with specific molecular targets. The chromen-7-yl group can interact with various enzymes and receptors, potentially modulating their activity. The ethanethioamide moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
Uniqueness
Compared to these similar compounds, 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide is unique due to its specific combination of a chromen-7-yl group and an ethanethioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyethanethioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-4-12(14)16-10-5-8(2-3-9(7)10)15-6-11(13)17/h2-5H,6H2,1H3,(H2,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZANRQEQWPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.